4-Ethoxyfuro[3,2-c]pyridine
Overview
Description
4-Ethoxyfuro[3,2-c]pyridine is a chemical compound belonging to the furanopyridine family. This compound is characterized by a fused heterocyclic structure, combining a furan ring and a pyridine ring. It possesses unique chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyfuro[3,2-c]pyridine typically involves the formation of the furan ring followed by the construction of the pyridine ring. One common method involves the condensation of substituted pyridines with suitable furan derivatives . For instance, the reaction of pyridone with phosphorus oxychloride yields chloroderivatives, which can be further treated with boronic acids under Suzuki coupling conditions to produce 4-substituted furo[3,2-c]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert chloroderivatives to amino derivatives using hydrazine hydrate and a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with alkoxides or secondary amines to form alkoxy or amino derivatives.
Common Reagents and Conditions
Phosphorus oxychloride: Used for chlorination of pyridone derivatives.
Boronic acids: Employed in Suzuki coupling reactions.
Hydrazine hydrate: Utilized for reduction reactions.
Sodium alkoxides: Used in nucleophilic substitution reactions.
Major Products Formed
Chloroderivatives: Formed by chlorination of pyridone.
Amino derivatives: Produced by reduction of chloroderivatives.
Alkoxy derivatives: Formed by nucleophilic substitution with alkoxides.
Scientific Research Applications
4-Ethoxyfuro[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of various functional materials and coordination compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxyfuro[3,2-c]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
- Thieno[3,2-c]pyridine
- Isoquinoline
Uniqueness
4-Ethoxyfuro[3,2-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced solubility, polarity, and hydrogen bonding capacity, making it a valuable scaffold in drug design and medicinal chemistry .
Properties
IUPAC Name |
4-ethoxyfuro[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-11-9-7-4-6-12-8(7)3-5-10-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOMTFYVOTNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC2=C1C=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310049 | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-61-1 | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63618-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxyfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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